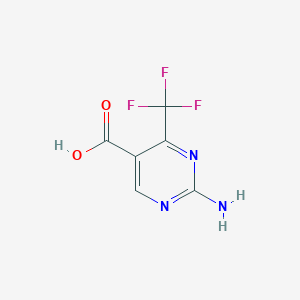

2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Description

Properties

IUPAC Name |

2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O2/c7-6(8,9)3-2(4(13)14)1-11-5(10)12-3/h1H,(H,13,14)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDZXCJGXZAHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395968 | |

| Record name | 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149771-23-3 | |

| Record name | 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Introduction

2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a key building block in medicinal chemistry and drug discovery, finding application in the development of various therapeutic agents. Its structural motifs, featuring a trifluoromethyl group and a pyrimidine core, are prevalent in a range of biologically active molecules. This guide provides a comprehensive overview of the synthetic routes to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers and professionals in drug development.

Strategic Approach to Synthesis

The most direct and widely employed strategy for the synthesis of this compound involves a two-step process. This approach begins with the construction of the pyrimidine ring through a cyclocondensation reaction, followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid. This method is favored for its efficiency and the ready availability of the starting materials.

A core principle in this synthesis is the classic pyrimidine ring formation reaction from a β-ketoester and a guanidine derivative.[1] The electron-withdrawing nature of the trifluoromethyl group in the β-ketoester starting material plays a significant role in the reactivity and outcome of the cyclocondensation step.

Detailed Synthetic Pathway

The synthesis can be logically divided into two primary stages:

-

Stage 1: Cyclocondensation to form Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate.

-

Stage 2: Hydrolysis to this compound.

The overall synthetic workflow is depicted below:

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

This initial and crucial step involves the formation of the pyrimidine ring. The reaction is a classic example of a condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and an amidine, in this case, guanidine.

Reaction Mechanism

The cyclocondensation reaction proceeds through a series of nucleophilic additions and subsequent dehydration. The generally accepted mechanism is as follows:

-

Nucleophilic Attack: One of the amino groups of guanidine acts as a nucleophile and attacks one of the carbonyl carbons of the β-ketoester, ethyl 4,4,4-trifluoro-3-oxobutanoate.

-

Intramolecular Cyclization: The second amino group of the guanidine moiety then undergoes an intramolecular nucleophilic attack on the other carbonyl group, leading to a cyclic intermediate.

-

Dehydration: The cyclic intermediate readily loses two molecules of water to form the stable aromatic pyrimidine ring.

The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, facilitating the initial nucleophilic attack by guanidine.

Figure 2: Simplified mechanism of the cyclocondensation reaction.

Experimental Protocol

Materials:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. The amount of sodium ethoxide should be equimolar to the guanidine hydrochloride to generate free guanidine in situ.

-

To this solution, add guanidine hydrochloride and stir until it is fully dissolved.

-

Add ethyl 4,4,4-trifluoro-3-oxobutanoate dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

-

The product may precipitate upon cooling or neutralization. If not, the solvent can be removed under reduced pressure.

-

The crude product is then collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Typical Reaction Parameters:

| Parameter | Value/Condition | Rationale |

| Solvent | Ethanol | Good solvent for all reactants and allows for easy workup. |

| Base | Sodium Ethoxide | Deprotonates guanidine hydrochloride to the free base. |

| Temperature | Reflux (approx. 78 °C) | Provides sufficient energy to overcome the activation barrier. |

| Reaction Time | 4-8 hours | Typically sufficient for complete conversion. |

Stage 2: Hydrolysis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

The second stage of the synthesis is the saponification of the ester group to the corresponding carboxylic acid. This is a standard hydrolysis reaction.

Reaction Mechanism

The hydrolysis is typically carried out under basic conditions. The hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, and subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Experimental Protocol

Materials:

-

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

-

Sodium hydroxide or potassium hydroxide

-

Water

-

Ethanol (optional, to aid solubility)

-

Hydrochloric acid (for acidification)

Procedure:

-

Suspend or dissolve ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate in an aqueous solution of sodium hydroxide or potassium hydroxide. Ethanol can be added as a co-solvent to improve solubility.

-

Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis, as monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the cooled solution with hydrochloric acid to a pH of approximately 2-3.

-

The desired this compound will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

Typical Reaction Parameters:

| Parameter | Value/Condition | Rationale |

| Solvent | Water or Water/Ethanol | Universal solvent for hydrolysis. |

| Base | NaOH or KOH | Catalyzes the saponification of the ester. |

| Temperature | Reflux (approx. 100 °C) | Accelerates the rate of hydrolysis. |

| Reaction Time | 2-4 hours | Generally sufficient for complete saponification. |

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrimidine proton and the amine and carboxylic acid protons. The exact chemical shifts will depend on the solvent used. |

| ¹³C NMR | Resonances for the trifluoromethyl carbon, the pyrimidine ring carbons, and the carboxyl carbon. |

| IR Spectroscopy | Characteristic absorptions for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C-F stretching (trifluoromethyl group). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound. |

| Melting Point | A sharp melting point is indicative of high purity. |

Safety Considerations

-

Trifluoromethylated compounds: Handle with care as they can be biologically active.

-

Sodium ethoxide: A strong base and corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

-

Guanidine hydrochloride: Can be irritating to the skin and eyes.

-

Acids and Bases: Standard precautions for handling corrosive materials should be followed.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic reactions. By carefully controlling the reaction conditions in both the cyclocondensation and hydrolysis steps, researchers can obtain this valuable building block in good yield and high purity. This guide provides a solid foundation for the successful synthesis of this important compound for applications in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Introduction

2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its structural motifs—a pyrimidine core, an amino group, a carboxylic acid, and a trifluoromethyl group—are prevalent in a wide array of biologically active molecules. The trifluoromethyl group, in particular, is a key bioisostere often employed to enhance metabolic stability, binding affinity, and lipophilicity.

Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application. These properties govern its behavior in both chemical reactions and biological systems, directly influencing solubility, membrane permeability, formulation feasibility, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

This guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No. 149771-23-3).[1] In the absence of extensive published experimental data for this specific entity, this document leverages validated computational prediction models—a standard and essential practice in modern drug discovery for characterizing novel chemical matter. We will delve into the significance of each property, present predicted data, and provide standardized, field-proven protocols for experimental validation.

Molecular and Structural Data

A precise understanding of the molecule's basic structural and chemical identifiers is the foundation for all further analysis.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 149771-23-3 | [1] |

| Molecular Formula | C₆H₄F₃N₃O₂ | - |

| Molecular Weight | 223.11 g/mol | - |

| 2D Structure | - |

Predicted Physicochemical Properties

The following properties were calculated using industry-standard QSAR and computational models (e.g., ChemAxon, SwissADME) to provide reliable estimates for guiding experimental design and hypothesis generation.

| Property | Predicted Value | Significance in Drug Discovery & Development |

| pKa (Acidic) | 2.8 ± 0.2 (Carboxylic Acid) | Governs ionization state, impacting solubility, permeability, and receptor interaction. |

| pKa (Basic) | 1.5 ± 0.3 (Amino Group) | Influences charge at physiological pH and potential for salt formation. |

| logP | 1.2 ± 0.4 | Measures lipophilicity; critical for predicting membrane permeability and oral absorption. |

| Aqueous Solubility (logS) | -2.5 ± 0.5 (at pH 7.4) | Determines dissolution rate and bioavailability; key for formulation development. |

| Polar Surface Area (PSA) | 89.1 Ų | Influences transport properties, particularly blood-brain barrier penetration. |

In-Depth Analysis of Physicochemical Properties

Ionization Constant (pKa)

The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For a molecule with multiple ionizable centers like this compound, pKa values are critical for predicting its charge state in different biological compartments.

-

Acidic pKa (Carboxylic Acid): The predicted acidic pKa of ~2.8 is attributed to the carboxylic acid group. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring acidifies this proton, making it a relatively strong organic acid.

-

Basic pKa (Amino Group): The predicted basic pKa of ~1.5 for the 2-amino group is low. This is a direct consequence of the strong electron-withdrawing effect of the adjacent pyrimidine ring system, which delocalizes the lone pair of electrons on the nitrogen, reducing its basicity.

Field-Proven Insight: At physiological pH (7.4), the carboxylic acid (pKa ~2.8) will be fully deprotonated (negatively charged), while the amino group (pKa ~1.5) will be neutral. Therefore, the molecule is expected to exist predominantly as an anion in the bloodstream and most cellular environments. This anionic state significantly increases its aqueous solubility but may limit its ability to passively diffuse across lipid membranes.

Caption: Predicted ionization states at different pH ranges.

Lipophilicity (logP)

The partition coefficient (logP) is the ratio of the concentration of a neutral compound in a biphasic system of octanol and water. It is a fundamental measure of a molecule's lipophilicity ("greasiness").

Expertise & Experience: A predicted logP of ~1.2 suggests that the neutral form of the molecule has moderate lipophilicity. This value is within the desirable range for many drug candidates according to Lipinski's Rule of Five (logP < 5). However, because the molecule is predominantly ionized at physiological pH, the distribution coefficient (logD ) is a more biologically relevant parameter. At pH 7.4, the logD will be significantly lower than the logP, indicating reduced partitioning into lipid environments due to the molecule's negative charge. This highlights a classic drug development challenge: balancing solubility and permeability.

Aqueous Solubility (logS)

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility is a major hurdle in drug development.

Interpretation: The predicted logS of -2.5 corresponds to a solubility of approximately 0.22 mg/mL. This is classified as "soluble" to "sparingly soluble." The ionizable carboxylic acid group is the primary driver of this solubility. However, the rigid, aromatic core and the lipophilic trifluoromethyl group work against it. Formulation strategies, such as salt formation by targeting the carboxylic acid, would be a viable approach to further enhance solubility if required.

Predicted Spectral Characteristics

While experimental spectra are not publicly available, an experienced scientist can predict the key features based on the molecule's structure. These predictions are invaluable for chemists synthesizing or analyzing this compound.

-

¹H NMR:

-

Pyrimidine Proton: A singlet is expected for the proton at the C6 position of the pyrimidine ring, likely appearing downfield (> 8.0 ppm) due to the anisotropic effects of the aromatic ring and the deshielding effect of the adjacent trifluoromethyl group.

-

Amine Protons (-NH₂): A broad singlet corresponding to two protons, with a chemical shift that is highly dependent on solvent and concentration.

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (> 10-12 ppm), which may not always be observed. Its presence can be confirmed by its disappearance upon a D₂O shake.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): Expected in the 160-170 ppm region.

-

Pyrimidine Carbons: Several signals in the aromatic region (110-160 ppm).

-

Trifluoromethyl Carbon (-CF₃): A characteristic quartet due to coupling with the three fluorine atoms (¹J-CF), typically observed around 120-130 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, a hallmark of a hydrogen-bonded carboxylic acid.

-

N-H Stretch (Amine): Two distinct, sharp peaks in the 3300-3500 cm⁻¹ region.

-

C=O Stretch (Carbonyl): A strong, sharp absorption around 1700-1730 cm⁻¹.

-

C-F Stretches: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.

-

Methodologies for Experimental Determination

To ensure scientific integrity, predicted values must be confirmed experimentally. The following sections describe self-validating, standard operating procedures for determining the key physicochemical properties.

Protocol: Potentiometric Titration for pKa Determination

This method establishes pKa by monitoring pH changes during the gradual addition of a titrant.

Causality Behind Experimental Choices: Potentiometric titration is the gold standard for pKa determination because it directly measures the protonation state of the molecule. The use of a co-solvent like methanol is necessary if aqueous solubility is limited. Maintaining constant ionic strength with KCl minimizes activity coefficient variations, ensuring the measured pH accurately reflects the hydrogen ion concentration.

Step-by-Step Methodology:

-

Preparation: Calibrate the pH meter using standard buffers (pH 4, 7, 10). Prepare a 0.1 M NaOH and a 0.1 M HCl solution.

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water with a minimal amount of methanol if needed) to a final concentration of ~1 mM. Add KCl to achieve a constant ionic strength of 0.15 M.

-

Titration (Acidic pKa): Place 20 mL of the sample solution in a jacketed beaker at a constant temperature (e.g., 25°C). Purge with nitrogen to remove dissolved CO₂.

-

Titration (Basic pKa): Acidify the sample solution to ~pH 1 with 0.1 M HCl.

-

Data Collection: Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which are the points of minimum slope in the titration curve. Perform the titration in triplicate to ensure reproducibility.

Protocol: Shake-Flask Method for logP and Aqueous Solubility Determination

The shake-flask method is a classical and reliable technique for measuring both solubility and lipophilicity.

Caption: Workflow for the shake-flask solubility/logP method.

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate.

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the pre-saturated aqueous buffer. For logP, add known volumes of both pre-saturated buffer and pre-saturated n-octanol.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms saturation.

-

Phase Separation: Centrifuge the vials at high speed to ensure complete separation of the solid and liquid phases (for solubility) or the two liquid phases (for logP).

-

Sampling: Carefully withdraw an aliquot from the clear aqueous supernatant (for solubility) or from both the aqueous and octanol layers (for logP).

-

Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV, by comparing the response to a standard curve of known concentrations.

-

Calculation:

-

Solubility: The concentration in the aqueous phase is the solubility.

-

logP/logD: The ratio of the concentration in the octanol phase to the concentration in the aqueous phase gives P (or D). The log₁₀ of this value is the logP (or logD).

-

Conclusion

This compound presents a physicochemical profile characteristic of a moderately polar, ionizable molecule. Its predicted properties—strong acidity, low basicity, moderate lipophilicity of the neutral species, and good aqueous solubility driven by ionization at physiological pH—provide a solid foundation for its application in drug discovery. The anionic nature of the molecule at pH 7.4 is a critical consideration, suggesting that while solubility is unlikely to be a major obstacle, strategies to optimize membrane permeability may be necessary for applications requiring good oral absorption or CNS penetration. The computational data and experimental protocols outlined in this guide offer a robust framework for researchers to confidently utilize and characterize this versatile chemical scaffold.

References

2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid CAS number 149771-23-3

An In-Depth Technical Guide to 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid (CAS: 149771-23-3): A Privileged Scaffold in Contemporary Drug Discovery

Introduction: Unpacking a Molecule of Significance

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, distinct biological targets, thereby serving as a fertile ground for drug discovery. This compound is a quintessential example of such a scaffold. Its architecture, featuring a hydrogen-bond-donating and -accepting aminopyrimidine core, a metabolically robust and lipophilic trifluoromethyl (CF₃) group, and a versatile carboxylic acid handle, presents an ideal triangulation of properties for developing potent and selective therapeutic agents.

This guide provides an in-depth technical analysis of this compound, moving beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application. It is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful building block in their own discovery programs.

Part 1: Core Molecular Profile

A molecule's utility is fundamentally dictated by its intrinsic properties. Understanding these characteristics is the first step in rationally designing experiments and predicting its behavior in both chemical and biological systems.

Physicochemical Characteristics

The combination of the polar aminocarboxylic acid functions and the nonpolar trifluoromethyl group gives this compound a unique profile that influences its solubility, stability, and pharmacokinetic potential.

| Property | Value | Source |

| CAS Number | 149771-23-3 | [1][2] |

| Molecular Formula | C₆H₄F₃N₃O₂ | [3] |

| Molecular Weight | 207.11 g/mol | [3] |

| Predicted Boiling Point | 416.5 ± 55.0 °C | [3] |

| Predicted Density | 1.667 ± 0.06 g/cm³ | [3] |

Spectroscopic Signature: A Roadmap for Verification

Confirming the identity and purity of a starting material is a non-negotiable tenet of scientific integrity. The following is an expert interpretation of the expected spectroscopic data for this compound, providing a baseline for characterization.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The most characteristic signals would be a broad singlet for the amino (-NH₂) protons, typically in the 5.0-8.0 ppm range depending on the solvent, and another broad singlet for the carboxylic acid (-COOH) proton, often found significantly downfield (>10 ppm). The single pyrimidine ring proton would appear as a sharp singlet in the aromatic region.[4]

-

¹³C NMR: Key resonances would include the carbonyl carbon of the carboxylic acid (~165-175 ppm), carbons of the pyrimidine ring (with the CF₃-substituted carbon showing a characteristic quartet due to C-F coupling), and the trifluoromethyl carbon itself, which would also exhibit a strong quartet.[5]

-

¹⁹F NMR: A single, sharp singlet is expected, as all three fluorine atoms are chemically equivalent. This provides an unambiguous confirmation of the trifluoromethyl group's presence.

-

Infrared (IR) Spectroscopy: The IR spectrum serves as a rapid check for key functional groups. Expect to observe a broad O-H stretch from the carboxylic acid (superimposed on C-H stretches) around 2500-3300 cm⁻¹, N-H stretching from the primary amine around 3100-3500 cm⁻¹, a sharp C=O stretch for the carboxylic acid at approximately 1700-1725 cm⁻¹, and very strong C-F stretching bands in the 1100-1300 cm⁻¹ region.[6]

Part 2: Synthesis and Derivatization Strategies

The true power of a building block lies in its accessibility and the ease with which it can be modified. This section details a robust synthetic approach and explores the molecule's reactivity for library development.

A Validated Synthetic Workflow

While multiple synthetic routes exist for pyrimidine cores, a common and reliable strategy involves the cyclocondensation of a trifluoromethylated β-ketoester equivalent with a guanidinium salt. This approach is efficient and provides a clear path to the desired scaffold.

Caption: A validated three-step synthesis workflow.

Protocol 2.1.1: Synthesis of this compound

-

Step 1: Enaminone Formation: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent like toluene, add dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq). Heat the reaction mixture at 80-90 °C for 2-4 hours, monitoring by TLC. Causality: DMF-DMA acts as both a reagent and a water scavenger, efficiently driving the condensation to form the reactive enaminone intermediate. Upon completion, remove the solvent under reduced pressure to yield the crude intermediate, which can often be used without further purification.

-

Step 2: Pyrimidine Ring Formation: Prepare a solution of sodium ethoxide (2.0 eq) in absolute ethanol. Add guanidine hydrochloride (1.2 eq) and stir for 30 minutes. To this mixture, add the crude enaminone intermediate from Step 1. Reflux the reaction for 6-12 hours. Trustworthiness: This one-pot cyclization is a classic Biginelli-type reaction. The strong base deprotonates the guanidine, which then acts as a binucleophile, attacking the carbonyl and enamine carbons to form the stable pyrimidine ring.

-

Step 3: Ester Hydrolysis: Cool the reaction mixture and remove the ethanol in vacuo. Dissolve the residue in water and add NaOH solution (2.0-3.0 eq). Heat the mixture to 50-60 °C for 2-4 hours to effect saponification of the ethyl ester. Validation: Monitor the disappearance of the ester starting material by TLC or LC-MS. This ensures complete conversion to the carboxylate salt.

-

Purification: After cooling to room temperature, carefully acidify the aqueous solution with cold 2M HCl to a pH of ~3-4. The target carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The purity can be assessed by NMR and LC-MS.

Chemical Reactivity: The Handles for Derivatization

The molecule's three functional groups provide orthogonal handles for chemical modification, making it an ideal starting point for creating a diverse chemical library.

Caption: Key derivatization pathways from the core scaffold.

The carboxylic acid is readily converted to amides using standard coupling reagents (e.g., HATU, EDCI), providing the most common and effective means to explore the surrounding chemical space. The amino group can be acylated or used in Buchwald-Hartwig or Suzuki couplings after conversion to a halide, allowing for significant structural diversification.

Part 3: Application in Drug Discovery

The true value of this scaffold is demonstrated by its successful application in developing clinical candidates and research probes, particularly in oncology. The aminopyrimidine motif is a well-established "hinge-binder" for many protein kinases.

A Privileged Scaffold for Kinase and Helicase Inhibitors

Recent high-impact research has solidified the role of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potent inhibitors of critical cancer targets.

-

Werner (WRN) Helicase Inhibitors: A 2025 study detailed the design of novel 2-amino-4-(trifluoromethyl)pyrimidine derivatives as inhibitors of Werner (WRN) helicase, a promising target for cancers with microsatellite instability.[7] The most active compound, 11g , demonstrated potent and selective inhibitory activity against MSI-H cancer cell lines, with IC₅₀ values of 1.52 µM (HCT116) and 1.72 µM (LNCaP).[7] Mechanistic studies confirmed that these compounds induce apoptosis and cause G2/M phase cell cycle arrest.[7]

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 5-trifluoromethylpyrimidine core has been instrumental in developing new EGFR inhibitors.[8] A series of derivatives were synthesized where the 2-amino group was used to link to a substituted aniline, and the 4-position was functionalized with a thiophene carboxamide. One notable compound, 9u , showed excellent inhibitory activity against the A549 lung cancer cell line (IC₅₀ = 0.35 µM) and EGFR kinase itself (IC₅₀ = 0.091 µM).[8]

Summary of Biological Activity

The data below, extracted from recent literature, underscores the scaffold's potential for generating highly active compounds.

| Compound Class | Target | Cell Line | IC₅₀ (µM) | Source |

| WRN Helicase Inhibitor (11g) | WRN Helicase | HCT116 (MSI-H) | 1.52 | [7] |

| WRN Helicase Inhibitor (11g) | WRN Helicase | LNCaP (MSI-H) | 1.72 | [7] |

| EGFR Inhibitor (9u) | EGFR | A549 | 0.35 | [8] |

| EGFR Inhibitor (9u) | EGFR Kinase | (Biochemical) | 0.091 | [8] |

Experimental Workflow: From Scaffold to Hit

The following outlines a self-validating workflow for utilizing CAS 149771-23-3 in a typical hit-finding campaign.

Caption: A typical drug discovery workflow using the title compound.

Part 4: Safety, Handling, and Storage

Adherence to safety protocols is paramount in any research setting. Information synthesized from safety data sheets (SDS) provides the following guidelines.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][9]

-

Precautions for Safe Handling:

-

Storage Conditions:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its trifluoromethyl group enhances metabolic stability and cell permeability, while the aminopyrimidine core provides a proven pharmacophore for interacting with numerous enzyme active sites. The carboxylic acid handle offers a reliable and versatile point for modification. As demonstrated by its successful use in developing potent kinase and helicase inhibitors, this scaffold will undoubtedly continue to be a valuable asset in the pursuit of novel therapeutics.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 5-Pyrimidinecarboxylicacid,2-amino-4-(trifluoromethyl)-(9CI) CAS#: 149771-23-3 [m.chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Strona domeny infona.pl [infona.pl]

- 7. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-4-methylpyrimidine-5-carboxylic acid | C6H7N3O2 | CID 3156772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

The Trifluoromethyl Group: A Game-Changer in the Biological Activity of Pyrimidine Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyrimidine scaffold has emerged as a powerful and transformative strategy in modern medicinal and agricultural chemistry. This guide provides a comprehensive technical overview of the profound impact of trifluoromethylation on the biological activity of pyrimidines. We will delve into the fundamental physicochemical alterations induced by the CF₃ group, explore the mechanistic basis for the resulting enhancement in therapeutic and agrochemical potential, and provide detailed, field-proven insights into the synthesis and evaluation of these remarkable compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel, highly effective bioactive molecules.

The Trifluoromethyl Group: More Than a Simple Bioisostere

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals and agrochemicals.[1][2][3] The quest to modulate and enhance the properties of pyrimidine-based compounds has led to the extensive exploration of various substituents. Among these, the trifluoromethyl group stands out for its unique and often dramatic influence on a molecule's overall profile.[4][5]

Historically, the CF₃ group was often employed as a bioisostere for a methyl or chloro group.[6] However, its effects extend far beyond simple steric replacement. The CF₃ group's potent electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability fundamentally alter the physicochemical properties of the parent pyrimidine molecule.[4][5][7][8][9] These alterations can lead to significant improvements in:

-

Binding Affinity and Selectivity: The electronic and steric properties of the CF₃ group can fine-tune interactions with biological targets, leading to more potent and selective compounds.[7]

-

Metabolic Stability: The remarkable strength of the carbon-fluorine bond renders the CF₃ group highly resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[7][8][10] This often translates to a longer in vivo half-life and improved bioavailability.[7][8][10]

-

Membrane Permeability: The lipophilicity conferred by the CF₃ group can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for targeting the central nervous system.[7][9]

-

Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility, permeability, and target interactions.[5]

The following diagram illustrates the key physicochemical effects of introducing a trifluoromethyl group to a pyrimidine ring.

References

- 1. nbinno.com [nbinno.com]

- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Discovery and History of Fluorinated Pyrimidine Compounds

Introduction: A Paradigm Shift in Cancer Chemotherapy

The development of fluorinated pyrimidine compounds represents a landmark achievement in the history of oncology, fundamentally altering the therapeutic landscape for a multitude of solid tumors.[1][2] These antimetabolite drugs, born from rational design and a deep understanding of cellular metabolism, have served as a cornerstone of cancer treatment for over six decades.[3] This guide provides a comprehensive exploration of the discovery and history of these pivotal compounds, from the seminal synthesis of 5-fluorouracil (5-FU) to the development of its orally-administered prodrugs, capecitabine and tegafur. We will delve into the scientific rationale behind their creation, their mechanisms of action, and the key figures who ushered in this new era of chemotherapy.

The Genesis of a Targeted Approach: The Discovery of 5-Fluorouracil (5-FU)

The story of fluorinated pyrimidines begins in the 1950s, a time of burgeoning understanding of the biochemical differences between normal and cancerous cells. A key observation was that rat hepatomas utilized the pyrimidine uracil more rapidly than normal tissues, suggesting that uracil metabolism could be a viable target for anticancer therapy.[4] This insight spurred the rational design of an antimetabolite that could disrupt this process.

Dr. Charles Heidelberger, a scientist who had previously noted the inhibitory effects of fluorine in fluoroacetic acid on a vital enzyme, hypothesized that introducing a fluorine atom into the uracil molecule could create a potent anticancer agent.[5] He collaborated with Robert Duschinsky and Robert Schnitzer at Hoffmann-La Roche, who successfully synthesized 5-fluorouracil in 1957.[5][6] The strategic placement of the fluorine atom at the C-5 position of the uracil ring was critical; it sterically hinders the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.[4][7]

Initial preclinical studies in mice demonstrated the marked ability of 5-FU to inhibit tumor growth.[5] This was swiftly followed by the first clinical trials in humans in 1958, led by Anthony R. Curreri, Fred J. Ansfield, and their colleagues, including Heidelberger, which confirmed its activity against various cancers.[5] 5-FU was patented in 1956 and officially entered medical use in 1962.[5]

Mechanism of Action: A Multi-pronged Attack

5-FU exerts its cytotoxic effects through several interconnected mechanisms, primarily by disrupting DNA and RNA synthesis.[4][7] Once inside a cell, 5-FU is converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[4][7]

-

Inhibition of Thymidylate Synthase (TS): FdUMP is a potent inhibitor of thymidylate synthase (TS), the enzyme responsible for converting dUMP to dTMP.[4][8] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH2THF), effectively blocking the synthesis of dTMP, a necessary precursor for DNA replication and repair.[4][8] The resulting "thymineless death" is a primary driver of 5-FU's anticancer activity.[5]

-

Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, while FUTP is incorporated into various RNA species.[7][8] This misincorporation disrupts the normal function of these nucleic acids, leading to errors in DNA replication and RNA processing, ultimately contributing to cell death.[7][8]

Experimental Protocol: Synthesis of 5-Fluorouracil (Adapted from Duschinsky et al., 1957)

This protocol is a simplified representation of the original synthesis and is for informational purposes only.

-

Condensation: Ethyl fluoroacetate is condensed with ethyl formate in the presence of a strong base like potassium ethoxide to form the enolate of ethyl formylfluoroacetate.

-

Ring Closure: The resulting enolate is then reacted with an alkylisothiourea salt. This reaction forms the pyrimidine ring structure.

-

Hydrolysis: The intermediate product is subsequently hydrolyzed to yield 5-fluorouracil.

The Evolution of Fluoropyrimidines: The Advent of Oral Prodrugs

While intravenous 5-FU proved to be a powerful therapeutic agent, its administration was associated with several challenges, including the need for venous access, the inconvenience of infusions, and unpredictable oral bioavailability.[9] These limitations spurred the development of oral fluoropyrimidine prodrugs, designed to be absorbed intact through the gastrointestinal tract and then converted to 5-FU within the body.[9][10]

Tegafur: The First Generation

In 1967, S. A. Hiller in the Soviet Union synthesized tegafur, a prodrug of 5-FU.[11] Tegafur is gradually converted to 5-FU in the liver by microsomal enzymes, primarily CYP2A6.[11][12] This gradual conversion was intended to mimic a continuous infusion of 5-FU, potentially improving its therapeutic index.[13] Tegafur was often co-administered with uracil (as UFT) to inhibit dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism, thereby increasing the bioavailability of 5-FU.[11][12] Another formulation, S-1, combines tegafur with two modulators: gimeracil, a DPD inhibitor, and oteracil, which reduces gastrointestinal toxicity.[10][13][14]

Capecitabine: A Tumor-Selective Approach

A significant advancement in oral fluoropyrimidine therapy came with the rational design of capecitabine (Xeloda®).[15] Developed to mimic continuous infusion 5-FU and to be preferentially activated in tumor tissue, capecitabine undergoes a three-step enzymatic conversion to 5-FU.[15][16]

-

Step 1 (Liver): Capecitabine is first hydrolyzed by carboxylesterase in the liver to 5'-deoxy-5-fluorocytidine (5'-DFCR).[16]

-

Step 2 (Liver and Tumor): 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, an enzyme present in both the liver and tumor cells.[16]

-

Step 3 (Tumor): The final and crucial step is the conversion of 5'-DFUR to 5-FU by thymidine phosphorylase (TP).[16] TP is found in significantly higher concentrations in many tumor tissues compared to normal tissues, leading to a more tumor-selective generation of 5-FU.[15][16] This targeted activation is designed to enhance antitumor efficacy while reducing systemic toxicity.[16]

Preclinical and clinical studies demonstrated capecitabine's high activity against a range of solid tumors, including those resistant to 5-FU.[15][16] It has become a widely used treatment for colorectal, breast, and gastric cancers, either as a single agent or in combination with other chemotherapeutic drugs.[17][18]

Timeline of Key Discoveries

| Year | Discovery/Event | Key Individuals/Organizations | Significance |

| 1957 | Synthesis of 5-fluorouracil (5-FU).[5][6] | Charles Heidelberger, Robert Duschinsky, Edward Pleven.[6] | The birth of fluorinated pyrimidine chemotherapy. |

| 1958 | First clinical report of 5-FU's anticancer activity in humans.[5] | Anthony R. Curreri, Fred J. Ansfield, et al. | Established the clinical utility of 5-FU. |

| 1962 | 5-FU comes into medical use.[5] | Marks the official start of its widespread clinical application. | |

| 1967 | Synthesis of Tegafur.[11] | S. A. Hiller. | The first oral prodrug of 5-FU is developed. |

| Late 1990s | Rational design and development of Capecitabine.[15][16] | Hoffmann-La Roche. | A tumor-selective oral prodrug of 5-FU is introduced. |

Visualizing the Mechanisms of Action

To better understand the intricate pathways through which these compounds exert their effects, the following diagrams illustrate their mechanisms of action.

References

- 1. Fluoropyrimidine Chemotherapy | CardioSmart – American College of Cardiology [cardiosmart.org]

- 2. Facebook [cancer.gov]

- 3. Making Fluorouracil “Sexy” Again - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 5. Fluorouracil - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]

- 8. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. Tegafur-Uracil | C12H13FN4O5 | CID 104747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tegafur/gimeracil/oteracil - Wikipedia [en.wikipedia.org]

- 15. Rational development of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Discovery and development of novel anticancer drug capecitabine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of and clinical experience with capecitabine (Xeloda) in the treatment of solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.stmjournals.com [journals.stmjournals.com]

Spectroscopic Characterization of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic methodologies and expected data for the characterization of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. This molecule, possessing a unique combination of a trifluoromethyl group, an amino group, and a carboxylic acid on a pyrimidine core, presents a distinct spectroscopic fingerprint. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and structural elucidation of this and related heterocyclic compounds.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the diverse functionalities present in its structure. The pyrimidine scaffold is a core component of nucleobases, while the trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The amino and carboxylic acid groups provide sites for further chemical modification and intermolecular interactions. Accurate and thorough spectroscopic characterization is therefore paramount to confirm its identity, purity, and to understand its chemical behavior.

This guide will delve into the theoretical and practical aspects of the key spectroscopic techniques used for the analysis of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, exhibiting signals for the amino protons, the carboxylic acid proton, and the lone aromatic proton on the pyrimidine ring.

-

H6 Proton: The single proton on the pyrimidine ring (H6) is anticipated to appear as a singlet in the aromatic region, likely between δ 8.5 and 9.0 ppm. Its chemical shift is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group.

-

Amino Protons (-NH₂): The protons of the primary amino group are expected to resonate as a broad singlet. The chemical shift of these protons can be highly variable, typically appearing between δ 5.0 and 8.0 ppm, and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In some instances, the signal for amino protons can be observed in the range of 5.1-5.3 ppm[1][2].

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group will also appear as a broad singlet at a significantly downfield chemical shift, typically greater than δ 10.0 ppm, and often in the range of δ 12.0-13.0 ppm. This proton is also subject to exchange with protic solvents.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.

-

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will have distinct chemical shifts.

-

C2 (attached to -NH₂): This carbon is expected to be in the range of δ 160-165 ppm.

-

C4 (attached to -CF₃): The chemical shift of this carbon will be significantly influenced by the attached trifluoromethyl group, appearing as a quartet due to ¹JCF coupling. The predicted chemical shift is in the range of δ 155-160 ppm.

-

C5 (attached to -COOH): This carbon is expected to be found in the range of δ 110-120 ppm.

-

C6: This carbon, bonded to the single ring proton, will likely appear in the more upfield region of the aromatic carbons, around δ 145-155 ppm.

-

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to the large one-bond coupling with the three fluorine atoms (¹JCF). Its chemical shift is typically in the range of δ 120-125 ppm[3].

-

Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid group is expected to resonate in the downfield region, typically between δ 165 and 175 ppm.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds.

-

Trifluoromethyl Group (-CF₃): The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of a trifluoromethyl group on an aromatic ring is sensitive to the electronic environment. For a pyrimidine ring, the expected chemical shift is in the range of δ -60 to -70 ppm (relative to CFCl₃). The presence of both an amino and a carboxylic acid group will influence the precise chemical shift[4][5][6].

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally required.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, C=N, C=C, and C-F bonds.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

-

N-H Stretch (Amino Group): Two sharp to moderately broad peaks are anticipated in the 3100-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine. These bands may overlap with the broad O-H stretch. For some 2-aminopyrimidine derivatives, these bands are observed in the range of 3182-3456 cm⁻¹[1].

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C=N and C=C Stretches (Pyrimidine Ring): A series of medium to strong bands in the 1500-1650 cm⁻¹ region will be indicative of the C=N and C=C stretching vibrations within the pyrimidine ring.

-

N-H Bend (Amino Group): A medium intensity band around 1600-1650 cm⁻¹ is expected for the N-H scissoring vibration of the primary amine.

-

C-F Stretches (Trifluoromethyl Group): Strong, intense absorption bands are characteristic of C-F stretching vibrations and are expected in the region of 1100-1350 cm⁻¹.

Summary of Predicted IR Data

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Amino Group | N-H Stretch | 3100-3500 | Medium, Sharp (2 bands) |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |

| Pyrimidine Ring | C=N, C=C Stretches | 1500-1650 | Medium to Strong |

| Amino Group | N-H Bend | 1600-1650 | Medium |

| Trifluoromethyl Group | C-F Stretches | 1100-1350 | Strong, Intense |

Experimental Protocol for IR Spectroscopy

Workflow for IR Analysis

Caption: Workflow for IR spectroscopic analysis.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the major absorption bands and assign them to the corresponding functional groups based on their position, shape, and intensity.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺•): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ is expected to be observed, confirming the molecular weight of 221.13 g/mol . In positive ion mode, the [M+H]⁺ peak would be at m/z 222.1. In negative ion mode, the [M-H]⁻ peak would be at m/z 220.1.

-

Fragmentation Pattern: Under harder ionization conditions like Electron Ionization (EI), or in tandem MS (MS/MS) experiments, characteristic fragmentation patterns are expected.

-

Loss of H₂O: A fragment corresponding to the loss of water (18 Da) from the carboxylic acid group is possible.

-

Loss of CO₂: Decarboxylation, the loss of carbon dioxide (44 Da) from the carboxylic acid, is a common fragmentation pathway for carboxylic acids.

-

Loss of CF₃: Cleavage of the C-C bond can lead to the loss of the trifluoromethyl radical (•CF₃, 69 Da).

-

Pyrimidine Ring Fragmentation: The pyrimidine ring itself can undergo complex fragmentation, often involving the loss of HCN or other small neutral molecules. The fragmentation of pyrimidine derivatives can be complex, with multiple pathways possible[7][8][9].

-

Proposed Fragmentation Pathway

Caption: A simplified proposed fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

-

Instrument Setup:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

-

Select the ionization mode (e.g., ESI positive or negative).

-

Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

To obtain fragmentation information, perform a product ion scan (MS/MS) by selecting the molecular ion as the precursor and fragmenting it in the collision cell.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

-

Propose fragmentation pathways consistent with the observed masses and the known chemical structure.

-

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, provides a robust framework for its unequivocal identification and characterization. This guide outlines the expected spectral features based on the known properties of its constituent functional groups and provides standardized protocols for data acquisition. While the presented data is predictive, it serves as a valuable reference for researchers working with this and structurally related compounds, ensuring a systematic and scientifically sound approach to their analysis.

References

- 1. ijirset.com [ijirset.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. article.sapub.org [article.sapub.org]

- 8. sphinxsai.com [sphinxsai.com]

- 9. researchgate.net [researchgate.net]

Identifying Therapeutic Targets for 2-Amino-4-(Trifluoromethyl)pyrimidine-5-carboxylic Acid: A Strategic Workflow

An In-depth Technical Guide for Drug Development Professionals

This guide outlines a comprehensive, rationale-driven strategy for the identification and validation of therapeutic targets for the compound 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. We will eschew a simple checklist approach in favor of a logical, field-proven workflow that builds a robust, evidence-based case for a compound's mechanism of action. This document is designed for drug discovery researchers and scientists, providing both the strategic "why" and the methodological "how" of modern target deconvolution.

Initial Assessment: Deconstructing the Pharmacophore

The molecular architecture of this compound provides critical clues to its potential biological interactions. A systematic analysis of its constituent moieties forms the foundation of our target identification strategy.

-

2-Aminopyrimidine Scaffold: This is a classic "privileged structure" in medicinal chemistry, renowned for its role in a vast array of therapeutic agents, particularly kinase inhibitors.[1][2] The 2-amino group is a key hydrogen bond donor, often interacting with the "hinge" region of kinase active sites. This immediately places the entire kinome on our list of potential target families.

-

Carboxylic Acid Moiety: This functional group is a strong hydrogen bond donor and acceptor and can act as a metal chelator. Its presence suggests a high probability of interaction with enzymes that recognize acidic substrates or utilize catalytic metal ions in their active sites.[3][4]

-

Trifluoromethyl (TFM) Group: The incorporation of a TFM group is a common strategy to enhance metabolic stability and binding affinity.[5] Its strong electron-withdrawing nature can significantly modulate the electronics of the pyrimidine ring, influencing target binding and potency.[6]

Based on this structural analysis, our investigation will proceed along two parallel paths: a primary, hypothesis-driven approach focused on the most probable targets, and a secondary, unbiased screening approach to uncover novel or unexpected interactions.

The Primary Hypothesis: Targeting Nucleotide Metabolism

The striking structural resemblance of our compound to endogenous pyrimidines makes enzymes involved in nucleotide biosynthesis highly probable targets.

Prime Candidate: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme that catalyzes the fourth step in de novo pyrimidine synthesis, the oxidation of dihydroorotate to orotate.[7]

-

The Rationale:

-

Substrate Mimicry: The pyrimidine-5-carboxylic acid core of our compound is a structural bioisostere of orotate, the product of the DHODH reaction.

-

Validated Target: DHODH is a clinically validated target for autoimmune diseases and is under active investigation for cancer and viral infections.[8] Rapidly proliferating cells are highly dependent on de novo pyrimidine synthesis, making DHODH inhibition a potent anti-proliferative strategy.

-

Precedent: Potent DHODH inhibitors, such as Brequinar, are characterized by a heterocyclic core coupled with a carboxylic acid, validating this pharmacophore for high-affinity binding.[7][8]

-

Experimental Workflow for DHODH Validation

The following workflow is designed to systematically confirm DHODH as a target, moving from direct enzymatic inhibition to cellular on-target effects.

Caption: A sequential workflow for the validation of DHODH as a primary target.

Key Experimental Protocols

-

Objective: To quantify the direct inhibitory activity of the test compound on purified hDHODH.

-

Principle: The activity of mitochondrial DHODH is coupled to the electron transport chain. This assay measures the reduction of a dye (DCIP) as an indicator of enzyme activity.

-

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% Glycerol, 0.05% Triton X-100.

-

Recombinant hDHODH: Dilute to a working concentration (e.g., 5-10 nM) in Assay Buffer.

-

Substrates: Prepare stock solutions of L-dihydroorotic acid and the co-substrate, decylubiquinone.

-

Detection Reagent: 2,6-dichloroindophenol (DCIP).

-

Test Compound: Prepare a 10-point, 3-fold serial dilution in 100% DMSO.

-

-

Assay Procedure (96-well format):

-

Add 2 µL of the compound dilution series or DMSO (vehicle control) to respective wells.

-

Add 98 µL of an enzyme/substrate master mix containing hDHODH, decylubiquinone, and DCIP in Assay Buffer.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 100 µL of L-dihydroorotic acid.

-

Immediately read the absorbance at 600 nm in kinetic mode for 15-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) for each well.

-

Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot percent inhibition versus log[compound concentration] and fit to a four-parameter logistic equation to determine the IC50 value.

-

-

-

Objective: To confirm that the compound's anti-proliferative effect is specifically due to the inhibition of pyrimidine biosynthesis.

-

Principle: If the compound inhibits DHODH, the block in de novo pyrimidine synthesis can be bypassed by supplying cells with exogenous uridine, which can be utilized by the pyrimidine salvage pathway.

-

Methodology:

-

Cell Seeding: Seed a rapidly dividing cancer cell line (e.g., A549 lung cancer) in 96-well plates and allow to attach overnight.

-

Treatment Preparation: Prepare two sets of compound serial dilutions in cell culture media: one with media alone and one supplemented with 100 µM uridine.

-

Cell Dosing: Remove the old media from the cells and add the prepared compound dilutions (with and without uridine).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

-

Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® or resazurin reduction.

-

Data Analysis:

-

Calculate the growth inhibition (GI50) value for both the non-rescued and uridine-rescued conditions.

-

Expected Result: A significant rightward shift (e.g., >10-fold increase) in the GI50 value in the presence of uridine provides strong evidence for an on-target effect on the pyrimidine synthesis pathway.

-

-

Secondary & Unbiased Target Identification

While DHODH is a compelling hypothesis, a thorough investigation must account for other possibilities, such as kinase inhibition or entirely novel targets.

Kinase Profiling

Given the 2-aminopyrimidine core, broad-spectrum kinase profiling is essential.

-

Rationale: Numerous approved drugs leverage this scaffold to target the ATP-binding site of kinases.[9][10] Identifying potential kinase targets early is crucial for understanding both efficacy and potential off-target toxicity.

-

Experimental Approach: A competitive binding assay (e.g., KINOMEscan™) is the industry standard. This method assesses the ability of the test compound to displace a ligand from a panel of over 400 kinases. Hits from this primary screen should be validated with enzymatic IC50 assays for the specific kinases.

Chemoproteomic Approaches for Unbiased Discovery

If a clear target does not emerge from hypothesis-driven approaches, unbiased methods are required to identify the compound's binding partners in a native biological context.

Caption: Unbiased strategies for novel therapeutic target identification.

Data Synthesis and Path Forward

The data generated from these workflows must be integrated to build a cohesive understanding of the compound's mechanism of action.

| Experiment | Key Parameter | Interpretation & Next Step |

| hDHODH Enzyme Assay | IC50 | Quantifies direct potency. A potent IC50 (<1 µM) prioritizes this target. |

| Anti-Proliferation Assay | GI50 | Quantifies cellular potency. Compare with IC50 to assess cell permeability and translation of enzyme inhibition to cellular effect. |

| Uridine Rescue | GI50 Fold-Shift | Confirms on-target activity. A >10-fold shift is strong evidence for DHODH being the primary anti-proliferative mechanism. |

| Biophysical Binding | KD | Confirms direct physical interaction and measures binding affinity. |

| Kinase Panel Screen | % Inhibition | Identifies potential primary or off-targets. Hits >90% inhibition should be pursued with IC50 determination. |

| Chemoproteomics | Enriched Proteins | Provides a list of potential binding partners. Requires orthogonal validation (e.g., functional assays, SPR). |

Upon successful validation of a primary target like DHODH, subsequent efforts would focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, pharmacokinetic profiling, and ultimately, in vivo efficacy testing in relevant disease models.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of pH in Regulating Cancer Pyrimidine Synthesis [mdpi.com]

- 8. Brequinar - Wikipedia [en.wikipedia.org]

- 9. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Comprehensive Analytical Characterization of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, a critical building block in modern medicinal chemistry. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted approach to confirm identity, quantify purity, and assess the stability of this compound. We will delve into chromatographic, spectroscopic, and thermal analysis techniques, explaining the scientific rationale behind each method to ensure robust and reproducible results.

Introduction

This compound is a key heterocyclic intermediate. Its structural motifs—the pyrimidine core, the electron-withdrawing trifluoromethyl group, and the reactive carboxylic acid and amino functionalities—make it a versatile scaffold for the synthesis of pharmacologically active molecules, including kinase inhibitors.[1] The purity and structural integrity of this starting material are paramount, as impurities can propagate through synthetic steps, leading to undesired side products, reduced yields, and potentially altered biological activity in the final active pharmaceutical ingredient (API).[2]

This guide presents a suite of validated analytical techniques to establish a complete characterization profile. By integrating data from orthogonal methods, we can build a high-confidence understanding of the material's properties.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the analyte is essential for rational method development. For instance, the acidity (pKa) and lipophilicity (LogP) directly influence the choice of mobile phase pH in liquid chromatography and extraction conditions during sample preparation.[3][4]

| Property | Value | Source |

| Molecular Formula | C₆H₄F₃N₃O₂ | - |

| Molecular Weight | 223.11 g/mol | - |

| CAS Number | 149771-23-3 | [5] |

| Appearance | White to off-white solid | - |

| pKa (predicted) | ~2.5-3.5 (Carboxylic Acid), ~1.5-2.5 (Aminopyrimidine) | [6][7] |

| LogP (predicted) | ~1.0 - 1.5 | [3][8] |

Note: pKa and LogP values are estimates based on the compound's structure and data for similar pyrimidine and carboxylic acid derivatives. Experimental determination is recommended for highest accuracy.

Analytical Characterization Workflow

A systematic approach ensures all critical quality attributes are assessed. The following workflow outlines the recommended sequence of analyses.

Caption: Recommended workflow for comprehensive characterization.

Chromatographic Methods for Purity and Impurity Profiling

Chromatography is the cornerstone for assessing the purity of chemical intermediates. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantification, while coupling it with Mass Spectrometry (LC-MS) provides unparalleled sensitivity and specificity for identifying unknown impurities.[2][9]

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Rationale: This method is designed to be stability-indicating, meaning it can separate the main component from its potential degradation products and process-related impurities. A C18 column is chosen for its versatility in retaining moderately polar compounds. The acidic mobile phase ensures the carboxylic acid group is protonated, leading to better retention and sharp, symmetrical peak shapes.[10]

Instrumentation & Conditions:

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD |

| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B over 1 min; equilibrate for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detection | Diode Array Detector (DAD) at 254 nm and 280 nm |

Procedure:

-

Standard Preparation (0.5 mg/mL): Accurately weigh ~12.5 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water.

-

Sample Preparation (0.5 mg/mL): Prepare the sample solution in the same manner as the standard.

-

System Suitability Test (SST):

-

Inject the standard solution five times.

-

Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

-

-

Analysis: Inject a blank (diluent), followed by the standard solution in duplicate, and then the sample solution in duplicate.

-

Data Processing: Calculate the purity of the sample using the area percentage method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol: Impurity Identification by LC-MS/MS

Rationale: LC-MS/MS is the definitive technique for structural elucidation of low-level impurities.[11][12] Electrospray ionization (ESI) is well-suited for this polar molecule. The method uses the same chromatographic principles as the HPLC-UV method for seamless method transfer, but with a mass spectrometer as the detector.

Instrumentation & Conditions:

| Parameter | Specification |

| LC System | Waters ACQUITY UPLC I-Class or equivalent |

| MS System | Waters Xevo TQ-S or equivalent Triple Quadrupole MS |

| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |